Cas no 1261581-92-3 (methyl 3-3-chloro-4-(trifluoromethyl)phenylpropanoate)

methyl 3-3-chloro-4-(trifluoromethyl)phenylpropanoate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-(3'-chloro-4'-(trifluoromethyl)phenyl)propionate
- Benzenepropanoic acid, 3-chloro-4-(trifluoromethyl)-, methyl ester
- methyl 3-3-chloro-4-(trifluoromethyl)phenylpropanoate
- EN300-1165107
- methyl 3-[3-chloro-4-(trifluoromethyl)phenyl]propanoate
- 1261581-92-3
-
- インチ: 1S/C11H10ClF3O2/c1-17-10(16)5-3-7-2-4-8(9(12)6-7)11(13,14)15/h2,4,6H,3,5H2,1H3
- InChIKey: JQIGCBLAFMDCQM-UHFFFAOYSA-N
- ほほえんだ: C1(CCC(OC)=O)=CC=C(C(F)(F)F)C(Cl)=C1
計算された属性
- せいみつぶんしりょう: 266.0321417g/mol
- どういたいしつりょう: 266.0321417g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 268
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- 密度みつど: 1.305±0.06 g/cm3(Predicted)
- ふってん: 278.0±35.0 °C(Predicted)
methyl 3-3-chloro-4-(trifluoromethyl)phenylpropanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1165107-5.0g |
methyl 3-[3-chloro-4-(trifluoromethyl)phenyl]propanoate |
1261581-92-3 | 5g |
$2110.0 | 2023-06-08 | ||
Enamine | EN300-1165107-10000mg |
methyl 3-[3-chloro-4-(trifluoromethyl)phenyl]propanoate |
1261581-92-3 | 10000mg |
$3315.0 | 2023-10-03 | ||
Enamine | EN300-1165107-1.0g |
methyl 3-[3-chloro-4-(trifluoromethyl)phenyl]propanoate |
1261581-92-3 | 1g |
$728.0 | 2023-06-08 | ||
Enamine | EN300-1165107-0.5g |
methyl 3-[3-chloro-4-(trifluoromethyl)phenyl]propanoate |
1261581-92-3 | 0.5g |
$699.0 | 2023-06-08 | ||
Enamine | EN300-1165107-500mg |
methyl 3-[3-chloro-4-(trifluoromethyl)phenyl]propanoate |
1261581-92-3 | 500mg |
$739.0 | 2023-10-03 | ||
Enamine | EN300-1165107-2500mg |
methyl 3-[3-chloro-4-(trifluoromethyl)phenyl]propanoate |
1261581-92-3 | 2500mg |
$1509.0 | 2023-10-03 | ||
Enamine | EN300-1165107-2.5g |
methyl 3-[3-chloro-4-(trifluoromethyl)phenyl]propanoate |
1261581-92-3 | 2.5g |
$1428.0 | 2023-06-08 | ||
Enamine | EN300-1165107-250mg |
methyl 3-[3-chloro-4-(trifluoromethyl)phenyl]propanoate |
1261581-92-3 | 250mg |
$708.0 | 2023-10-03 | ||
Enamine | EN300-1165107-1000mg |
methyl 3-[3-chloro-4-(trifluoromethyl)phenyl]propanoate |
1261581-92-3 | 1000mg |
$770.0 | 2023-10-03 | ||
Enamine | EN300-1165107-100mg |
methyl 3-[3-chloro-4-(trifluoromethyl)phenyl]propanoate |
1261581-92-3 | 100mg |
$678.0 | 2023-10-03 |
methyl 3-3-chloro-4-(trifluoromethyl)phenylpropanoate 関連文献
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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10. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
methyl 3-3-chloro-4-(trifluoromethyl)phenylpropanoateに関する追加情報
Introduction to Methyl 3-3-Chloro-4-(Trifluoromethyl)Phenylpropanoate (CAS No. 1261581-92-3)
Methyl 3-3-chloro-4-(trifluoromethyl)phenylpropanoate, a compound with the chemical formula C12H11ClF3O2, is a significant molecule in the field of pharmaceutical chemistry. This compound is characterized by its unique structural features, which include a chloro substituent and a trifluoromethyl group on the phenyl ring, coupled with a propanoate ester moiety. The presence of these functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules.
The CAS no. 1261581-92-3 identifies this compound as a specific chemical entity, ensuring its uniqueness and facilitating its recognition in scientific literature and databases. The compound's structure is highly intriguing from a chemical perspective, as the combination of electron-withdrawing and electron-donating groups can significantly influence its reactivity and biological activity.
In recent years, there has been growing interest in the development of novel pharmaceutical agents that incorporate fluorinated aromatic rings. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability, lipophilicity, and binding affinity towards biological targets. This has led to its extensive use in drug design, particularly in the development of antiviral, anticancer, and anti-inflammatory agents.
The methyl 3-3-chloro-4-(trifluoromethyl)phenylpropanoate molecule serves as a versatile building block in synthetic chemistry. Its reactivity allows for further functionalization, enabling the creation of more complex structures with tailored properties. For instance, the ester group can be hydrolyzed or transesterified to introduce different functionalities, while the aromatic ring can undergo various electrophilic or nucleophilic substitutions.
Recent studies have highlighted the potential of this compound in the development of new therapeutic strategies. Researchers have explored its use as a precursor in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The chloro substituent on the phenyl ring has been shown to enhance binding interactions with protein targets, improving the efficacy of resulting drug candidates.
The pharmaceutical industry has also been interested in leveraging fluorinated compounds for their improved pharmacokinetic profiles. The methyl 3-3-chloro-4-(trifluoromethyl)phenylpropanoate structure exemplifies how strategic placement of fluorine atoms can modulate drug properties such as solubility, bioavailability, and resistance to enzymatic degradation. These attributes are critical for ensuring that drugs remain effective in vivo.
In academic research, this compound has been utilized to study the effects of fluorine substitution on molecular interactions. Computational modeling and experimental techniques have been employed to understand how the presence of chloro and trifluoromethyl groups influences the electronic properties and binding affinity of molecules. Such insights are invaluable for designing next-generation drugs with enhanced therapeutic outcomes.
The synthesis of methyl 3-3-chloro-4-(trifluoromethyl)phenylpropanoate involves multi-step organic reactions that showcase advanced synthetic methodologies. Techniques such as Grignard reactions, Friedel-Crafts alkylation, and esterification are commonly employed to construct the desired framework. The precision required in these reactions underscores the importance of high-purity starting materials and optimized conditions to achieve successful yields.
The compound's role extends beyond pharmaceutical applications; it has also found utility in agrochemical research. Fluorinated aromatic compounds are known for their ability to act as intermediates in the synthesis of pesticides and herbicides. The structural motifs present in methyl 3-3-chloro-4-(trifluoromethyl)phenylpropanoate make it a promising candidate for developing novel agrochemicals that offer improved efficacy and environmental safety.
As our understanding of molecular interactions continues to evolve, so does our ability to harness compounds like methyl 3-3-chloro-4-(trifluoromethyl)phenylpropanoate for innovative applications. The integration of machine learning and artificial intelligence into drug discovery has further accelerated the identification of promising candidates based on structural features alone. This interdisciplinary approach ensures that compounds like this one are thoroughly evaluated for their potential before being advanced into clinical trials.
In conclusion, methyl 3-3-chloro-4-(trifluoromethyl)phenylpropanoate (CAS No. 1261581-92-3) represents a significant advancement in synthetic chemistry and pharmaceutical research. Its unique structural features make it a valuable tool for developing new drugs and agrochemicals with enhanced properties. As research progresses, we can expect to see even more innovative applications emerge from this versatile compound.
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